molecular formula C14H13NO B1392040 2-(4-Methylbenzoyl)-5-methylpyridine CAS No. 1187166-34-2

2-(4-Methylbenzoyl)-5-methylpyridine

Cat. No. B1392040
M. Wt: 211.26 g/mol
InChI Key: MKEDICIWPZWNIN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves the methods and procedures used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

This involves the study of the chemical reactions the compound undergoes, its reactivity, and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).


Scientific Research Applications

Supramolecular Chemistry and Molecular Recognition

  • The compound exhibits characteristics pertinent to supramolecular chemistry and molecular recognition. For example, 2-amino-4-methylpyridinium 4-methylbenzoate dihydrate forms 1D-3D frameworks due to various non-covalent interactions, emphasizing the role of hydrogen bonding and other non-covalent interactions in crystal packing and molecular assembly (Khalib, Thanigaimani, Arshad, Razak, 2014).

Structural Chemistry

  • Compounds involving 2-amino-4-methylpyridine demonstrate intricate hydrogen bonding and non-covalent interactions, contributing to the study of molecular salts and their structural intricacies. This is evidenced by the study of molecular salts formed with acids like 3-methylbenzoate and 4-methylbenzoate, revealing the significance of hydrogen bonds and other non-covalent associations in their crystal structures (Thanigaimani, Khalib, Arshad, Razak, Sivajeyanthi, 2015).

Organic Synthesis and Functional Materials

Molecular Docking and Pharmacological Applications

  • Studies involving compounds like 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, a phthalide derivative, delve into their molecular structure, antioxidant activity, DNA binding, and molecular docking properties. This not only highlights the structural aspects but also the potential pharmacological applications (Yılmaz, Odabaşoğlu, Şenel, Adımcılar, Erdogan, Özdemir, Gölcü, Odabaşoǧlu, 2020).

Catalysis and Chemical Reactions

  • The compound and its derivatives are involved in studies related to catalysis and chemical reactions, such as the investigation of the mutual influence of hydrodesulfurization of dibenzothiophene and hydrodenitrogenation of 2-methylpyridine. This highlights its role in understanding reaction mechanisms and catalytic processes (Egorova, Prins, 2004).

Coordination Chemistry

  • The compound's derivatives are also utilized in coordination chemistry, offering insights into the synthesis and structure elucidation of complexes, further contributing to the understanding of metal-ligand interactions and the design of coordination compounds (Pedireddi, Varughese, 2004).

Safety And Hazards

This involves the study of the compound’s toxicity, environmental impact, handling precautions, and safety measures.


Future Directions

This involves the potential applications of the compound, areas for further research, and its implications in various fields.


For a specific compound, these details can be found in scientific literature, databases like PubChem or ChemSpider, and safety data sheets. Please consult a qualified professional or refer to the appropriate resources for detailed information.


properties

IUPAC Name

(4-methylphenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-3-6-12(7-4-10)14(16)13-8-5-11(2)9-15-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEDICIWPZWNIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401241059
Record name (4-Methylphenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylbenzoyl)-5-methylpyridine

CAS RN

1187166-34-2
Record name (4-Methylphenyl)(5-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methylphenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2-(4-methylbenzoyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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